molecular formula C14H13N3OS B7507766 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone

Cat. No. B7507766
M. Wt: 271.34 g/mol
InChI Key: MBAJXCIOTRRSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone is a synthetic compound that belongs to the class of benzothiazepines. It has been studied for its potential use in various scientific fields due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the target cells. For instance, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA in bacterial cells. This inhibition leads to the disruption of bacterial growth and ultimately results in cell death.
Biochemical and Physiological Effects:
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been reported to lower blood glucose levels in diabetic animals by increasing insulin sensitivity. Additionally, it has been shown to reduce inflammation in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone in lab experiments is its high potency and selectivity. It has been reported to exhibit strong activity against a wide range of target cells, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit toxic effects at high concentrations, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone. One of the primary directions is the development of novel derivatives with improved activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the development of new synthetic methods for the preparation of this compound could facilitate its use in various scientific fields. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use in clinical settings.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone involves the reaction of 2-amino pyrazine and 2-chloroacetophenone in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is reported to be high, and the compound can be obtained in a pure form through recrystallization.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone has been studied for its potential use in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(11-10-15-6-7-16-11)17-8-3-9-19-13-5-2-1-4-12(13)17/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAJXCIOTRRSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2SC1)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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